5,5'-Dinitro-BAPTA-tetramethyl Ester 5,5'-Dinitro-BAPTA-tetramethyl Ester
Brand Name: Vulcanchem
CAS No.: 125367-35-3
VCID: VC0130516
InChI: InChI=1S/C26H30N4O14/c1-39-23(31)13-27(14-24(32)40-2)19-7-5-17(29(35)36)11-21(19)43-9-10-44-22-12-18(30(37)38)6-8-20(22)28(15-25(33)41-3)16-26(34)42-4/h5-8,11-12H,9-10,13-16H2,1-4H3
SMILES: COC(=O)CN(CC(=O)OC)C1=C(C=C(C=C1)[N+](=O)[O-])OCCOC2=C(C=CC(=C2)[N+](=O)[O-])N(CC(=O)OC)CC(=O)OC
Molecular Formula: C26H30N4O14
Molecular Weight: 622.54

5,5'-Dinitro-BAPTA-tetramethyl Ester

CAS No.: 125367-35-3

Cat. No.: VC0130516

Molecular Formula: C26H30N4O14

Molecular Weight: 622.54

* For research use only. Not for human or veterinary use.

5,5'-Dinitro-BAPTA-tetramethyl Ester - 125367-35-3

Specification

CAS No. 125367-35-3
Molecular Formula C26H30N4O14
Molecular Weight 622.54
IUPAC Name methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-nitrophenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-nitroanilino]acetate
Standard InChI InChI=1S/C26H30N4O14/c1-39-23(31)13-27(14-24(32)40-2)19-7-5-17(29(35)36)11-21(19)43-9-10-44-22-12-18(30(37)38)6-8-20(22)28(15-25(33)41-3)16-26(34)42-4/h5-8,11-12H,9-10,13-16H2,1-4H3
Standard InChI Key CWTBXUYZCDEHTB-UHFFFAOYSA-N
SMILES COC(=O)CN(CC(=O)OC)C1=C(C=C(C=C1)[N+](=O)[O-])OCCOC2=C(C=CC(=C2)[N+](=O)[O-])N(CC(=O)OC)CC(=O)OC

Introduction

Chemical Properties and Structure

Molecular Identification

5,5'-Dinitro-BAPTA-tetramethyl Ester is a specialized calcium chelator with distinctive structural features that determine its functionality. The compound has a molecular weight of 622.5 g/mol and a molecular formula of C26H30N4O14 . It is registered under CAS number 125367-35-3, providing a unique identifier for this specific chemical compound . The compound's full IUPAC name is Methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-nitrophenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-nitroanilino]acetate, though it is also known by the alternative name N,N'-[1,2-Ethanediylbis[oxy(4-nitro-2,1-phenylene)]]bis[N-(2-Methoxy-2-oxoethyl)glycine DiMethyl Ester . The compound's PubChem identification (CID 71777194) provides researchers with a standardized reference for accessing information about this molecule in chemical databases .

Structural Features

The structural backbone of 5,5'-Dinitro-BAPTA-tetramethyl Ester consists of two aromatic rings connected by an ethoxy bridge, which is characteristic of the BAPTA family. What distinguishes this particular derivative is the presence of nitro groups at the 5 and 5' positions of the aromatic rings. The tetramethyl ester form indicates that the four carboxylic acid groups of the parent BAPTA structure have been modified to methyl esters, which significantly affects the compound's properties, particularly its cell permeability. The methyl ester groups are susceptible to hydrolysis by cellular esterases, similar to other BAPTA derivatives, which is an important feature for its biological applications. The nitro groups at the 5 and 5' positions enhance the compound's calcium binding properties, potentially providing different calcium affinity compared to other BAPTA derivatives.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC26H30N4O14
Molecular Weight622.5 g/mol
CAS Number125367-35-3
Physical StateSolid (powder) at room temperature*
SolubilityLimited water solubility, soluble in organic solvents*
StabilitySensitive to moisture and light*

*Properties extrapolated from related BAPTA derivatives

Due to the structural similarity with other BAPTA derivatives, 5,5'-Dinitro-BAPTA-tetramethyl Ester likely shares similar physicochemical properties with compounds like 5-Nitro BAPTA Tetramethyl Ester. This includes sensitivity to moisture and light, requiring careful storage conditions to maintain its integrity and functionality. The compound's tetramethyl ester groups confer increased lipophilicity, enhancing its ability to cross cell membranes, which is crucial for its application in studying intracellular calcium dynamics.

Synthesis and Preparation

Purification Methods

Purification of 5,5'-Dinitro-BAPTA-tetramethyl Ester after synthesis typically involves a combination of chromatographic techniques to achieve high purity. Column chromatography using silica gel as the stationary phase and carefully selected mobile phases is commonly employed for the purification of similar compounds. High-performance liquid chromatography (HPLC) may also be used for final purification steps to ensure the highest purity standards. Given the sensitivity of BAPTA derivatives to light and moisture, purification procedures are likely conducted under controlled conditions with minimal exposure to these factors. The purified compound is typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm its identity and purity.

Storage ParameterRecommended ConditionReference
Temperature−20°C (powder), −80°C (in solution)*
ContainerAirtight, amber glass containers*
ProtectionDesiccator, protection from light*
Stability Period6-12 months under proper storage conditions*

*Conditions extrapolated from similar BAPTA derivatives

Proper storage and handling of 5,5'-Dinitro-BAPTA-tetramethyl Ester are crucial for maintaining its chemical integrity and functionality. Based on recommendations for similar BAPTA derivatives, the compound should be stored as a powder at −20°C for long-term preservation, and at −80°C when dissolved in solvents. It is sensitive to moisture and light, requiring storage in airtight containers protected from light exposure. When handling the compound, precautions should be taken to minimize exposure to moisture and light, and it should be equilibrated to room temperature before opening containers to prevent condensation.

Mechanism of Action

Calcium Chelation Properties

The primary function of 5,5'-Dinitro-BAPTA-tetramethyl Ester is calcium chelation, which is a characteristic feature of all BAPTA derivatives. The BAPTA structure is specifically designed to bind calcium ions with high affinity and selectivity. The presence of the two nitro groups at the 5 and 5' positions in this derivative likely modifies its calcium binding properties compared to the parent BAPTA compound. Based on studies of related compounds, BAPTA derivatives exhibit a high selectivity for calcium over magnesium ions, with a selectivity factor of approximately 105 . This high selectivity makes them particularly valuable for studying calcium signaling in the presence of physiological concentrations of magnesium.

Cell Membrane Permeability

The tetramethyl ester form of 5,5'-Dinitro-BAPTA enhances its lipophilicity, allowing it to cross cell membranes effectively. This property is crucial for its application in studying intracellular calcium dynamics. Once inside the cell, the ester groups are hydrolyzed by cellular esterases, releasing the active calcium chelator form. This process effectively traps the compound inside the cell, as the hydrolyzed form with negatively charged carboxylate groups cannot cross the cell membrane, allowing for sustained intracellular calcium buffering. The rate of hydrolysis depends on the activity of cellular esterases and can vary between different cell types, which is an important consideration when using this compound for experimental purposes.

Research Applications

Cellular Calcium Imaging

One of the primary applications of 5,5'-Dinitro-BAPTA-tetramethyl Ester is in cellular calcium imaging studies. The compound's cell permeability, combined with its calcium chelating properties, makes it valuable for manipulating and measuring intracellular calcium levels. In cellular imaging applications, the compound can be used to buffer calcium levels, allowing researchers to observe the effects of controlled calcium concentrations on various cellular processes. Similar to other BAPTA derivatives, it is likely used in real-time imaging of intracellular calcium levels due to its cell-permeable nature. Once inside the cell, the ester groups are cleaved by cellular enzymes, releasing the active calcium chelator, which then interacts with free calcium ions to regulate their concentration.

Neuroscience Research

In neuroscience research, calcium signaling plays a crucial role in various processes such as neurotransmitter release, synaptic plasticity, and neuronal excitability. While the search results don't explicitly mention applications of 5,5'-Dinitro-BAPTA-tetramethyl Ester in neuroscience, BAPTA derivatives in general are extensively used in this field. The compound's ability to chelate calcium with high affinity and selectivity makes it a potential tool for studying calcium-dependent processes in neurons. By controlling intracellular calcium levels, researchers can investigate the role of calcium in neuronal signaling pathways, excitotoxicity, and neuroprotection. The presence of nitro groups in this specific derivative may provide unique properties that could be advantageous for certain neuroscience applications, particularly where precise control of calcium concentration is required.

Signal Transduction Studies

Calcium ions serve as secondary messengers in numerous signal transduction pathways. 5,5'-Dinitro-BAPTA-tetramethyl Ester, with its calcium chelating properties, can be used to investigate the role of calcium in these pathways. By buffering intracellular calcium levels, researchers can determine which cellular processes are calcium-dependent and elucidate the mechanisms of calcium-mediated signal transduction. This application is particularly important in understanding the regulation of cellular functions such as muscle contraction, enzyme activation, and gene expression. The compound's structural features, including the nitro groups and tetramethyl ester moieties, potentially provide specific advantages in certain signal transduction studies, although detailed comparative studies would be needed to fully characterize these advantages.

Comparative Analysis

Advantages and Limitations

The advantages of 5,5'-Dinitro-BAPTA-tetramethyl Ester likely include its enhanced calcium binding properties due to the presence of two nitro groups. These groups can modify the electron density of the aromatic rings, potentially affecting the compound's affinity for calcium ions. The tetramethyl ester form provides cell permeability, allowing the compound to enter cells and function as an intracellular calcium chelator. Based on properties of similar BAPTA derivatives, it likely exhibits high selectivity for calcium over magnesium, which is a significant advantage for studying calcium signaling in physiological conditions where magnesium is present .

Limitations of the compound may include its sensitivity to moisture and light, requiring careful storage and handling. The tetramethyl ester form, while providing cell permeability, is subject to hydrolysis by cellular esterases, which can lead to variable intracellular concentrations depending on the activity of these enzymes in different cell types. Additionally, like other calcium chelators, it may have off-target effects by disrupting calcium-dependent processes beyond those being studied, necessitating careful experimental design and interpretation of results.

Structure-Activity Relationships

The structure-activity relationships of BAPTA derivatives provide insights into how structural modifications affect their functional properties. The addition of nitro groups to the aromatic rings, as in 5,5'-Dinitro-BAPTA-tetramethyl Ester, likely alters the electron density of these rings, potentially affecting the calcium binding properties of the compound. The presence of two nitro groups, compared to one in 5-Nitro BAPTA Tetramethyl Ester, may further modify these properties, potentially providing different calcium affinity or selectivity. The tetramethyl ester moieties affect the compound's lipophilicity and cell permeability, which are crucial for its application in studying intracellular calcium dynamics. Understanding these structure-activity relationships is important for selecting the appropriate BAPTA derivative for specific research applications.

Experimental Protocols

Cell Loading Techniques

For cellular applications, 5,5'-Dinitro-BAPTA-tetramethyl Ester needs to be loaded into cells effectively. The tetramethyl ester form of the compound allows it to cross cell membranes, after which cellular esterases hydrolyze the ester groups to trap the active calcium chelator inside the cell. Typical loading protocols involve incubating cells with the compound at concentrations ranging from 1-10 μM for 30-60 minutes at 37°C. The specific concentration and incubation time may need to be optimized for different cell types based on their membrane properties and esterase activity. After loading, cells should be washed with physiological buffer to remove excess extracellular compound before experimental measurements. The efficiency of loading can be verified by measuring changes in cellular calcium responses using fluorescent calcium indicators or electrophysiological techniques.

Analytical Detection Methods

MethodApplicationDetection LimitReference
UV-Visible SpectroscopyQuantification in solutionMicromolar range*
HPLCCompound purity and concentrationNanomolar range*
Mass SpectrometryStructural verificationDependent on instrumentation*
Calcium Imaging (indirect)Functional activity in cellsVariable based on calcium indicator*

*Values estimated based on standard analytical techniques and related compounds

For analytical detection and quantification of 5,5'-Dinitro-BAPTA-tetramethyl Ester, various methods can be employed. UV-Visible spectroscopy can be used to determine the concentration of the compound in solution, based on its characteristic absorption spectrum. High-performance liquid chromatography (HPLC) is useful for assessing the purity of the compound and for quantitative analysis in complex mixtures. Mass spectrometry provides structural verification and can be used to confirm the identity of the compound based on its molecular weight and fragmentation pattern. In cellular applications, the functional activity of the compound can be indirectly assessed by measuring changes in calcium responses using fluorescent calcium indicators or electrophysiological techniques. These analytical methods provide complementary information about the compound's concentration, purity, identity, and functional activity.

Future Research Directions

Integration with Advanced Technologies

The integration of 5,5'-Dinitro-BAPTA-tetramethyl Ester with advanced technologies offers exciting possibilities for future research. Combining the compound with optogenetic tools could enable precise spatiotemporal control of calcium signaling, allowing researchers to manipulate calcium levels in specific cellular compartments with light. Integration with microfluidic systems could facilitate high-throughput screening of calcium-dependent processes or drug effects on calcium signaling. Advanced imaging technologies such as super-resolution microscopy or light sheet microscopy, when used in conjunction with this calcium chelator, could provide unprecedented insights into calcium dynamics at the subcellular level. These technological integrations could significantly enhance our understanding of calcium signaling in normal physiology and disease states, potentially leading to new therapeutic strategies for calcium-related disorders.

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